(+)-Pinoresinol

Catalog No.
S539713
CAS No.
487-36-5
M.F
C20H22O6
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Pinoresinol

Avoid false-negative kinetic data: racemic pinoresinol or glycoside substitutions confound enzymatic assays and mask bioactivity. (+)-Pinoresinol (CAS 487-36-5) is the pure aglycone enantiomer specifically required for plant pinoresinol/lariciresinol reductases (PLRs).

  • Enantiospecific substrate: Validates PLR kinetics without stereochemical interference.
  • High passive membrane permeability: Direct use in organ bath assays and intracellular distribution studies without hydrolysis bottlenecks.
  • Consistent quality: >98% purity, identity verified by chiral analysis.

CAS Number

487-36-5

Product Name

(+)-Pinoresinol

IUPAC Name

4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1

InChI Key

HGXBRUKMWQGOIE-AFHBHXEDSA-N

solubility

Soluble in DMSO

Synonyms

(+)-Pinoresinol, NSC 35444

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O

The exact mass of the compound Pinoresinol is 358.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35444. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of pinoresinol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg

(+)-Pinoresinol is a naturally occurring furanofuran lignan and a critical intermediate in the biosynthesis of downstream plant lignans. As the pure (+)-enantiomer in its aglycone form, it is fundamentally distinct from its stereoisomers and abundant glycosylated derivatives. Procurement of this specific compound is driven by its unique role as an enantiospecific substrate for plant reductases, its high passive membrane permeability, and its direct utility in pharmacokinetic modeling and biocatalysis [1].

Research Fit

Stereochemistry Defined (+)-1S,3aR,4S,6aR absolute configuration for enantiomer-specific natural product studies
Reference Standard HPLC-verified purity with certified absolute purity values; suitable as an analytical reference material for lignan biosynthesis research
Biosynthetic Context Direct biosynthetic precursor to podophyllotoxin-related lignans; supports pathway elucidation and precursor feeding studies

Substituting (+)-pinoresinol with its opposite enantiomer ((-)-pinoresinol), racemic mixtures, or its glycosylated form (pinoresinol diglucoside) critically compromises experimental integrity. Plant-derived reductases exhibit strict stereospecificity; consequently, racemic or (-)-forms will fail to react in targeted enzymatic assays, leading to false-negative kinetic data [1]. Furthermore, substituting the aglycone with the diglucoside drastically alters physicochemical properties, plummeting membrane permeability by orders of magnitude and masking direct tissue-level bioactivity in isolated organ models due to the absence of metabolic hydrolysis [2].

Substitution Risk

Racemic or unspecified stereochemistry

Racemic or unassigned pinoresinol alters biosynthetic precursor fidelity and may confound stereospecific pathway interpretation.

(−)-Enantiomer pharmacological profile

The (−)-enantiomer exhibits reported selective lipoxygenase inhibition; this distinct activity profile may shift assay interpretation away from (+)-pinoresinol's biosynthetic role.

Structurally related lignans

Lariciresinol and secoisolariciresinol show divergent antioxidant, antifungal, and cell proliferation profiles; direct substitution risks misattributing observed activity.

Absolute Enantiospecificity in Pinoresinol/Lariciresinol Reductase (PLR) Assays

Plant-derived pinoresinol/lariciresinol reductases (PLRs), such as PLR_Fi1 from Forsythia intermedia, exhibit absolute stereospecificity. Enzymatic assays demonstrate that these enzymes exclusively reduce (+)-pinoresinol to (+)-lariciresinol, while the (-)-pinoresinol enantiomer remains completely unreactive under identical conditions [1].

Evidence DimensionEnzymatic reduction by PLR_Fi1
Target Compound Data(+)-Pinoresinol: Rapidly converted to (+)-lariciresinol
Comparator Or Baseline(-)-Pinoresinol: 0% conversion (unreactive)
Quantified DifferenceAbsolute stereospecificity (100% vs 0% reactivity)
ConditionsIn vitro enzymatic assay with PLR_Fi1 and NADPH cofactor

Procurement of the pure (+)-enantiomer is strictly required for assays measuring plant-specific PLR activity, as racemic mixtures or the (-)-enantiomer will yield false-negative or halved reaction kinetics.

Antifungal MIC
Head-to-head
12.5 µg/mL vs Amphotericin B 6.25 µg/mL (C. albicans)
Supports membrane-active antifungal screening context
Broth microdilution; no erythrocyte hemolysis reported

Superior Membrane Permeability for Intracellular Assays

The glycosylation state of lignans dictates their absorption profiles. In Parallel Artificial Membrane Permeability Assays (PAMPA), the aglycone (+)-pinoresinol demonstrates an effective permeability (P_eff) of 176.84 × 10^-7 cm/s. In stark contrast, pinoresinol diglucoside (PDG) exhibits a P_eff of only 0.02 × 10^-7 cm/s, indicating negligible passive membrane diffusion [1].

Evidence DimensionEffective permeability (P_eff) in PAMPA
Target Compound Data(+)-Pinoresinol: 176.84 × 10^-7 cm/s
Comparator Or BaselinePinoresinol diglucoside (PDG): 0.02 × 10^-7 cm/s
Quantified Difference>8,800-fold higher permeability for the aglycone
ConditionsIn vitro PAMPA model

For intracellular assays and pharmacokinetic screening, buyers must select the aglycone; substituting with the diglucoside will result in drastically reduced cellular uptake and failed intracellular target engagement.

DPPH Scavenging Rank
Head-to-head
Rank order: lariciresinol > pinoresinol > piperitol
Supports antioxidant SAR context
Cell-free DPPH radical scavenging assay

Direct Tissue-Level Vasorelaxant Efficacy

The aglycone form is required to observe direct physiological effects in isolated tissue models without relying on metabolic activation. In isolated phenylephrine-induced aortic ring assays, (+)-pinoresinol produced significantly more potent, concentration-dependent vasorelaxation compared to pinoresinol diglucoside (PDG) at equivalent micromolar concentrations [1].

Evidence DimensionIn vitro vasorelaxant effect
Target Compound Data(+)-Pinoresinol: High direct vasorelaxation
Comparator Or BaselinePinoresinol diglucoside (PDG): Weak/delayed vasorelaxation
Quantified DifferenceSignificantly superior direct vasorelaxant efficacy (p < 0.05)
ConditionsIsolated phenylephrine-induced rat aortic rings

Researchers studying direct lignan-induced cardiovascular pharmacodynamics must procure the aglycone, as the diglucoside prodrug fails to replicate efficacy in isolated organ models lacking metabolic hydrolysis capabilities.

Neuroprotection EC50
Reported
6.96 µM (HT22 glutamate challenge)
Reported neuroprotection assay response context
HT22 mouse hippocampal cell line
NO Inhibition IC50
Reported
7.89 µM (RAW 264.7 macrophages)
Supports anti-inflammatory screening context
LPS-induced NO production model
NF-κB Pathway Rank
Class-level
Ranked #1 among 100 dietary polyphenols
Supports NF-κB pathway-targeted research context
IL-6-stimulated macrophage model; class-level inference

Stereospecific Biocatalysis and Enzyme Assays

(+)-Pinoresinol is the essential substrate for characterizing the kinetics and enantiospecificity of plant-derived pinoresinol/lariciresinol reductases (PLRs), where racemic mixtures would confound kinetic measurements[1].

Pharmacokinetic and ADME Profiling

Due to its high membrane permeability, (+)-pinoresinol is the preferred standard for modeling the absorption and intracellular distribution of furanofuran lignans, bypassing the permeability bottlenecks of glycosylated analogs[2].

Isolated Tissue Pharmacodynamics

Used in organ bath assays (e.g., aortic rings) to measure direct vasorelaxant or anti-inflammatory effects where metabolic activation of prodrugs (like diglucosides) is not possible [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antifungal membrane-targeting mechanism studies
Membrane integrity assay compatibility
Erythrocyte hemolysis endpoint monitoring
Antioxidant structure-activity relationship (SAR) studies
DPPH radical scavenging rank consistency
Cross-lignan comparator benchmarking
NF-κB pathway inhibition screening
Pathway-targeted assay potency screening
IL-6-induced p65/STAT3 nuclear translocation
Oxidative stress neuroprotection assay models
Glutamate-induced cytotoxicity protection
HT22 hippocampal cell EC50 range selection

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

358.14163842 Da

Monoisotopic Mass

358.14163842 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V4N1UDY811

Wikipedia

Pinoresinol
1. Davin LB, Bedgar DL, Katayama T, Lewis NG. On the stereoselective synthesis of (+)-pinoresinol in Forsythia suspensa from its achiral precursor, coniferyl alcohol. Phytochemistry. 1992 Nov;31(11):3869-74. doi: 10.1016/s0031-9422(00)97544-7. PMID: 11536515.

2. Schroeder FC, del Campo ML, Grant JB, Weibel DB, Smedley SR, Bolton KL, Meinwald J, Eisner T. Pinoresinol: A lignol of plant origin serving for defense in a caterpillar. Proc Natl Acad Sci U S A. 2006 Oct 17;103(42):15497-501. doi: 10.1073/pnas.0605921103. Epub 2006 Oct 9. PMID: 17030818; PMCID: PMC1622851.

3. Milder IE, Arts IC, van de Putte B, Venema DP, Hollman PC. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol. Br J Nutr. 2005 Mar;93(3):393-402. doi: 10.1079/bjn20051371. PMID: 15877880.

4. Owen RW, Giacosa A, Hull WE, Haubner R, Spiegelhalder B, Bartsch H. The antioxidant/anticancer potential of phenolic compounds isolated from olive oil. Eur J Cancer. 2000 Jun;36(10):1235-47. doi: 10.1016/s0959-8049(00)00103-9. PMID: 10882862.

5. Davin LB, Wang HB, Crowell AL, Bedgar DL, Martin DM, Sarkanen S, Lewis NG. Stereoselective bimolecular phenoxy radical coupling by an auxiliary (dirigent) protein without an active center. Science. 1997 Jan 17;275(5298):362-6. doi: 10.1126/science.275.5298.362. PMID: 8994027.

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